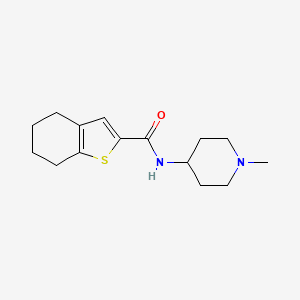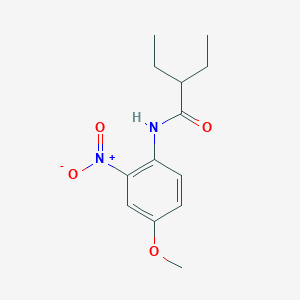![molecular formula C14H21N3O B5215011 N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B5215011.png)
N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea, also known as MPPEU, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
作用機序
The mechanism of action of N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea is not fully understood. However, it has been suggested that N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea acts as an inhibitor of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. By inhibiting ACE, N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea can reduce the production of angiotensin II, a potent vasoconstrictor, and increase the production of bradykinin, a vasodilator.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure and increase blood flow, which could be beneficial in the treatment of hypertension. N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea has also been shown to have antioxidant and anti-inflammatory properties, which could help to reduce the risk of cardiovascular disease and cancer.
実験室実験の利点と制限
One advantage of using N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have a number of potential applications in the field of medicine, making it a promising compound for further study. However, one limitation of using N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea. One potential direction is to further investigate its mechanism of action, which could help to identify new therapeutic targets for the treatment of hypertension and other diseases. Another direction is to investigate the potential use of N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to determine the potential side effects and toxicity of N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea, which could help to inform its use in clinical settings.
Conclusion:
In conclusion, N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea is a chemical compound that has been widely studied for its potential applications in the field of medicine. It has been synthesized using various methods and has been shown to have antihypertensive, vasodilatory, antioxidant, and anti-inflammatory properties. While there is still much to learn about its mechanism of action and potential side effects, N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea is a promising compound for further study.
合成法
The synthesis of N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea has been achieved using various methods. One of the most commonly used methods is the reaction between 2-methylphenyl isocyanate and 1-pyrrolidine ethanol. This reaction results in the formation of N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea as a white crystalline solid. Another method involves the reaction between 2-methylphenyl isocyanate and N-(2-hydroxyethyl) pyrrolidine, which results in the formation of N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea as a yellow solid.
科学的研究の応用
N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea has been studied extensively for its potential applications in the field of medicine. It has been shown to have antihypertensive and vasodilatory effects, making it a potential therapeutic agent for the treatment of hypertension. N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea has also been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases, including cancer and cardiovascular disease.
特性
IUPAC Name |
1-(2-methylphenyl)-3-(2-pyrrolidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-12-6-2-3-7-13(12)16-14(18)15-8-11-17-9-4-5-10-17/h2-3,6-7H,4-5,8-11H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJWIEFYBHTHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-3-(2-pyrrolidin-1-ylethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5214935.png)
![2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B5214941.png)
![N-cyclopentyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5214946.png)

![4-[(3-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5214953.png)

![1-(2-chlorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214973.png)
![1-[5-(2-chlorophenoxy)pentyl]piperidine](/img/structure/B5214980.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)

![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)
